Z-Sar-Pro-Arg-OH
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Overview
Description
Z-Sar-Pro-Arg-OH: is a synthetic peptide composed of the amino acids sarcosine, proline, and arginine. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Sar-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Sar-Pro-Arg-OH can undergo hydrolysis in the presence of proteases, breaking down into its constituent amino acids.
Oxidation: The arginine residue can be oxidized to form citrulline.
Substitution: The peptide can participate in substitution reactions where one amino acid is replaced by another.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as trypsin or chymotrypsin in aqueous buffer solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Amino acid derivatives and coupling agents in organic solvents.
Major Products:
Hydrolysis: Sarcosine, proline, and arginine.
Oxidation: Citrulline.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzyme kinetics studies to understand protease activity.
Biology:
- Investigated for its role in cellular processes involving proteolysis.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors for proteases involved in diseases.
Industry:
- Utilized in quality control assays for pharmaceutical products.
Mechanism of Action
Mechanism: Z-Sar-Pro-Arg-OH acts as a substrate for proteases, which cleave the peptide bond between specific amino acids. This cleavage is essential for studying enzyme specificity and activity.
Molecular Targets and Pathways:
Proteases: Enzymes that hydrolyze peptide bonds.
Pathways: Involved in protein degradation and regulation of biological processes.
Comparison with Similar Compounds
Z-Gly-Pro-Arg-OH: Similar structure but with glycine instead of sarcosine.
Z-Ala-Pro-Arg-OH: Contains alanine instead of sarcosine.
Uniqueness:
- The presence of sarcosine in Z-Sar-Pro-Arg-OH provides unique properties, such as increased resistance to enzymatic degradation compared to glycine or alanine-containing peptides.
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25)/t16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDICJGJXJQAQ-IRXDYDNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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